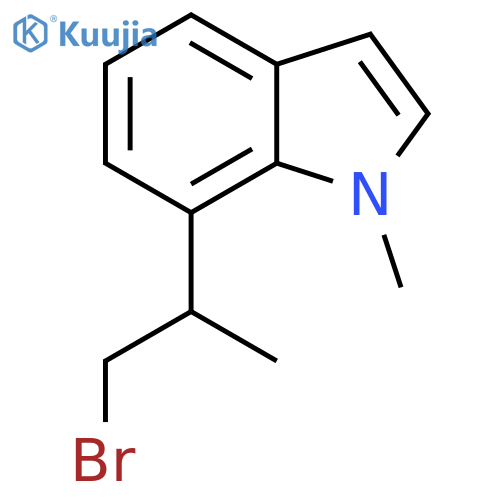Cas no 2228497-75-2 (7-(1-bromopropan-2-yl)-1-methyl-1H-indole)

2228497-75-2 structure
商品名:7-(1-bromopropan-2-yl)-1-methyl-1H-indole
7-(1-bromopropan-2-yl)-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 7-(1-bromopropan-2-yl)-1-methyl-1H-indole
- EN300-1915979
- 2228497-75-2
-
- インチ: 1S/C12H14BrN/c1-9(8-13)11-5-3-4-10-6-7-14(2)12(10)11/h3-7,9H,8H2,1-2H3
- InChIKey: QEESXPZETDDDAE-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC=C2C=CN(C)C=12
計算された属性
- せいみつぶんしりょう: 251.03096g/mol
- どういたいしつりょう: 251.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
7-(1-bromopropan-2-yl)-1-methyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915979-1.0g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1915979-0.05g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-0.25g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-5g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 5g |
$3313.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-10g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 10g |
$4914.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-1g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-0.1g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-5.0g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1915979-10.0g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1915979-0.5g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.5g |
$1097.0 | 2023-09-17 |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
2228497-75-2 (7-(1-bromopropan-2-yl)-1-methyl-1H-indole) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
